4-Bromo-3-nitrobenzyl bromide
Overview
Description
4-Bromo-3-nitrobenzyl bromide is a C-nitro compound that consists of nitrobenzene bearing a bromomethyl substituent . It has a molecular formula of C7H5Br2NO2 and an average mass of 294.928 Da .
Synthesis Analysis
The synthesis of 4-Bromo-3-nitrobenzyl bromide involves several steps. The first step is nitration, followed by the conversion of the nitro group to an amine, and finally bromination . It has been synthesized by the nitration of 4-bromomethylbenzoic acid using fuming nitric acid .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-nitrobenzyl bromide is represented by the formula C7H5Br2NO2 .Chemical Reactions Analysis
The chemical reactions involving 4-Bromo-3-nitrobenzyl bromide are complex. The nitro group is meta directing, which means that the first step in the reaction sequence needs to be nitration, not bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .Physical And Chemical Properties Analysis
4-Bromo-3-nitrobenzyl bromide is a white to light yellow crystal powder . It has a molecular weight of 294.93 .Scientific Research Applications
Catalytic Activity in CO2 Reduction
4-Bromo-3-nitrobenzyl bromide has been studied for its catalytic properties, particularly in the reduction of CO2. A 2020 study utilized 4-nitrobenzyl bromide as a catalyst for CO2 reduction and as a substrate for the electrosynthesis of 4-nitrophenylacetic acid, highlighting its potential in environmental and synthetic applications (Mohammadzadeh et al., 2020).
Role in Electrosynthesis
Another research focus is the electrosynthesis of various compounds using 4-Bromo-3-nitrobenzyl bromide. A study demonstrated the synthesis of 4-nitrobenzyl bromide from 4-nitrotoluene, employing photosynthesis techniques and achieving high yields and product purity, indicating its effectiveness in organic synthesis processes (Zhou Zeng-yong, 2009).
Use in Spectrophotometric Determinations
In environmental chemistry, 4-Bromo-3-nitrobenzyl bromide derivatives have been used for the spectrophotometric determination of anionic surfactants in river waters. This application underscores its utility in environmental monitoring and analysis (Higuchi et al., 1980).
Role in Organic Synthesis
The compound has been employed as an intermediate in the synthesis of other organic compounds. For instance, a study focused on the synthesis of N,N-Dimethyl-4-nitrobenzylamine using 4-nitrobenzyl bromide, highlighting its broad applicability in the fields of medicine, pesticides, and chemical industries (Wang Ling-ya, 2015).
Applications in Analytical Chemistry
4-Bromo-3-nitrobenzyl bromide has been used in the development of analytical methods, such as HPLC-UV for the determination of specific compounds like 4-bromomethyl-3-nitrobenzoic acid. This application is crucial for studying the stability and bioactivity of potential pharmaceutical compounds (Maria Betânia de Freitas et al., 2014).
Enhancement of Detection Sensitivity in Bioanalysis
A study on enhancing the detection sensitivity of estrogens in biological fluids using LC-MS employed 4-Bromo-3-nitrobenzyl bromide derivatives. This application is significant in the field of bioanalytical chemistry, especially for the analysis of trace amounts of biologically active compounds (T. Higashi et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-bromo-4-(bromomethyl)-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAIZWVEYHNBLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445185 | |
Record name | 4-Bromo-3-nitrobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-nitrobenzyl bromide | |
CAS RN |
326595-66-8 | |
Record name | 4-Bromo-3-nitrobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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